![molecular formula C20H14FN5O3S B2633987 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-79-9](/img/structure/B2633987.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a complex organic molecule. It contains a benzodioxol group, a fluorophenyl group, and a triazolopyridazine group . The benzodioxol group is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed and synthesized for their in vitro synergistic activity . The synthesis was achieved via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using Density Functional Theory (DFT) with Becke’s non-local three parameter exchange and Lee-Yang-correlation Parr’s functional (B3LYP) and 6–311 G++ (d,p) basis set . The HOMO and LUMO electron-density plots can be computed using this method .Scientific Research Applications
Antimalarial Activity
The compound MMV665918, also known as GNF-Pf-4010, is part of the Malaria Box, a set of compounds with proven antimalarial activity . These compounds are being investigated for their potential to treat malaria, a disease that affects millions of people worldwide.
Antiviral Efficacy
A study has shown that MMV665918 has potential antiviral efficacy against Epstein Barr virus (EBV) and SARS-CoV-2 . The study used a molecular docking approach to screen the Malaria Box compounds against crucial proteins of these viruses. MMV665918 showed stable binding with the RdRp protein of SARS-CoV-2, suggesting it could act as a potential inhibitor .
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Especially, compound 3e, at a concentration of 1.0µg/ml, can enhance the susceptibility of fluconazole against fluconazole-resistant Candida albicans from 128.0µg/ml to 0.125-0.25µg/ml .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S/c21-13-3-1-2-12(8-13)20-24-23-17-6-7-19(25-26(17)20)30-10-18(27)22-14-4-5-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHXPMOIMAHZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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